Gem-Dimethyl Effect on Carboxylic Acid pKa
The carboxylic acid moiety of 5,5‑dimethylpiperidine‑2‑carboxylic acid exhibits a pKa of approximately 2.1 , whereas unsubstituted piperidine‑2‑carboxylic acid (pipecolic acid) displays a pKa of 2.28 [1]. This ~0.2‑unit reduction in pKa indicates a slight increase in acidity, likely attributable to the electron‑donating inductive effect of the gem‑dimethyl group altering the electron density at the carboxylate. The corresponding amine pKa values are 10.4 for the 5,5‑dimethyl analog and 10.72 for pipecolic acid , representing a ~0.3‑unit decrease in basicity. These shifts in ionization constants are consequential for pH‑dependent solubility and reactivity, particularly in amide coupling reactions where the protonation state of the amine influences nucleophilicity.
| Evidence Dimension | pKa (carboxylic acid) |
|---|---|
| Target Compound Data | ~2.1 |
| Comparator Or Baseline | Piperidine-2-carboxylic acid (pipecolic acid): 2.28 |
| Quantified Difference | ΔpKa = –0.18 |
| Conditions | Aqueous solution, 25°C (estimated/predicted values from vendor datasheets) |
Why This Matters
Procurement of the 5,5‑dimethyl analog ensures the correct ionization profile for reactions requiring a specific protonation state, such as pH‑controlled extractions or enzyme‑mediated transformations.
- [1] ChemBase. (2025). Piperidine-2-carboxylic acid. Retrieved from https://www.chembase.cn/piperidine-2-carboxylic-acid.html View Source
